molecular formula C5H8F3NO3 B14802690 2,2,2-Trifluoroethyl methoxy(methyl)carbamate

2,2,2-Trifluoroethyl methoxy(methyl)carbamate

Cat. No.: B14802690
M. Wt: 187.12 g/mol
InChI Key: RUCOFPCSIYBXLS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methoxy(methyl)carbamate: is a chemical compound with the molecular formula C5H8F3NO3. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methoxy(methyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoroethyl methoxy(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl methoxy(methyl)carbamate involves its interaction with molecular targets through the trifluoromethyl and carbamate groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethyl methoxy(methyl)carbamate is unique due to its combination of trifluoromethyl and carbamate groups, which provide it with distinct chemical and physical properties. This combination allows it to be used in a wide range of applications, from organic synthesis to drug development and industrial production .

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-methoxy-N-methylcarbamate

InChI

InChI=1S/C5H8F3NO3/c1-9(11-2)4(10)12-3-5(6,7)8/h3H2,1-2H3

InChI Key

RUCOFPCSIYBXLS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC(F)(F)F)OC

Origin of Product

United States

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